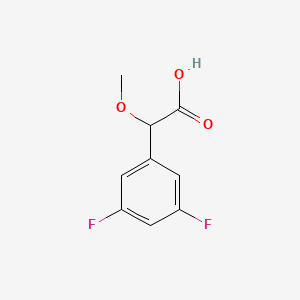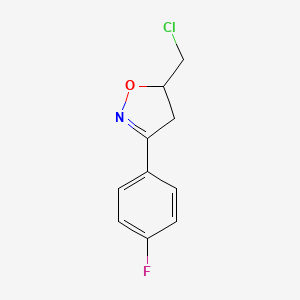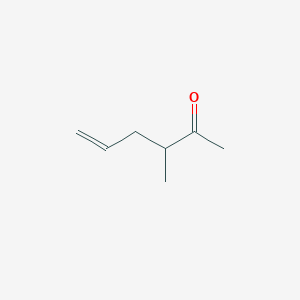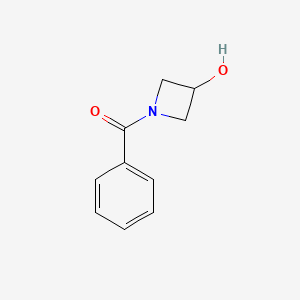
4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid
Overview
Description
Phenolic compounds, such as 3-(4-Methoxyphenyl)propionic acid , are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They are valued for their health benefits and are found in a variety of fruits and vegetables .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For example, the synthesis of 1-(4-hydroxy-3-methoxyphenyl)-2,3,4,9 involved a multicomponent protocol of 1,4-naphthoquinone, aryl aldehydes, and anilolactone .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve various transformations. For instance, 4-Methoxyphenylboronic acid is used in Suzuki-Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .
Mechanism of Action
Target of Action
Similar compounds such as ferulic acid have been found to interact with enzymes like endo-1,4-beta-xylanase and o-methyltransferase . These enzymes play crucial roles in various biological processes, including the breakdown of complex carbohydrates and the methylation of certain molecules, respectively .
Biochemical Pathways
Related compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa) have been found to improve hepatic lipid metabolism via gpr41 . This suggests that 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid might also influence similar metabolic pathways.
Pharmacokinetics
A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), showed that it undergoes rapid metabolism and wide tissue distribution in sprague-dawley rats . This could suggest that this compound might have similar pharmacokinetic properties.
Result of Action
Based on the effects of similar compounds, it could potentially influence cellular processes such as lipid metabolism .
Safety and Hazards
Future Directions
Research on similar compounds often focuses on their potential health benefits. For instance, 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid derived from 4-Hydroxy-3-methoxycinnamic Acid has been found to be metabolically beneficial, regulating hepatic lipid metabolism, insulin sensitivity, and the gut microbial community .
properties
IUPAC Name |
4-(3-methoxyphenyl)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,9-12(14)15)8-10-5-4-6-11(7-10)16-3/h4-7H,8-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOBJKISLAORQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)OC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



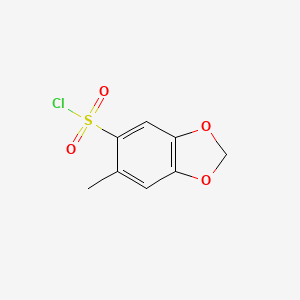
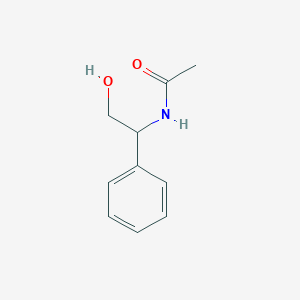

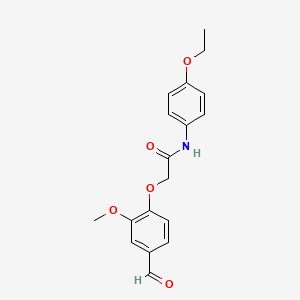


![2-[3-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B3381561.png)



